![molecular formula C12H8BrN3 B1275985 6-溴-2-苯基-1H-咪唑并[4,5-b]吡啶 CAS No. 65147-89-9](/img/structure/B1275985.png)
6-溴-2-苯基-1H-咪唑并[4,5-b]吡啶
描述
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 2nd position of the imidazo[4,5-b]pyridine core.
科学研究应用
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel antimicrobial and anticancer agents.
Material Science: The compound’s unique structural features make it suitable for the design of new materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and molecular interactions.
作用机制
Target of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The mode of action of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with its targets, leading to changes in the biological system. The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
生化分析
Biochemical Properties
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. This compound has been shown to act as an antagonist to biological receptors such as angiotensin II and thromboxane A2 . Additionally, it exhibits anticancer and antimitotic properties by interacting with tubulin, thereby inhibiting cell division . The interactions of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with these biomolecules are primarily through binding to specific sites, leading to inhibition or modulation of their activity.
Cellular Effects
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit cancer cell proliferation and migration while sparing normal cells . This compound influences cell function by modulating cell signaling pathways, such as the inhibition of the FLT3/aurora kinases, which are crucial for cell cycle progression and survival . Additionally, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine affects gene expression by altering the transcriptional activity of genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes and receptors, leading to their inhibition or activation . For instance, it inhibits the activity of FLT3/aurora kinases by binding to their ATP-binding sites, thereby preventing their phosphorylation and subsequent activation . Additionally, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to potential degradation or metabolic inactivation.
Dosage Effects in Animal Models
The effects of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which adverse effects become more pronounced .
Metabolic Pathways
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with these metabolic enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can bind to intracellular proteins, such as heat shock proteins, which facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its ability to modulate cellular processes and exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (PTC) in a solid-liquid system. The reaction mixture is stirred at room temperature for several hours to afford the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Alkylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine core can undergo alkylation reactions to form N-alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organometallic reagents. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Alkylation Reactions: Alkyl halides are used as alkylating agents, and the reactions are conducted under phase transfer catalysis conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Alkylation Reactions: The major products are the N-alkyl derivatives of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
相似化合物的比较
Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a methyl group instead of a phenyl group at the 2nd position.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound differs in the position of the hydrogen atom on the imidazo[4,5-b]pyridine core.
Uniqueness
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the design of new compounds with specific biological activities and material properties .
属性
IUPAC Name |
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEYLXNLWAHTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406550 | |
| Record name | 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-89-9 | |
| Record name | 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



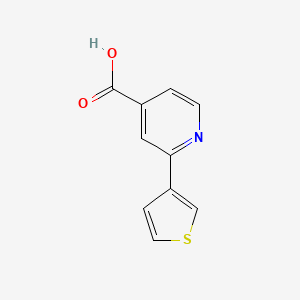
![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)
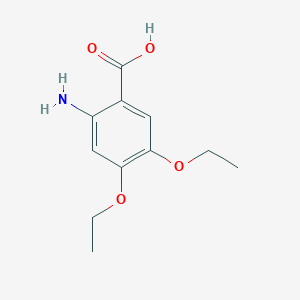
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)
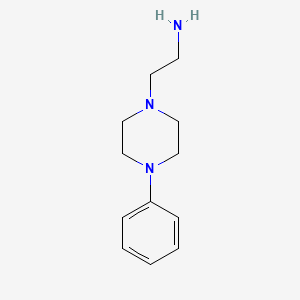
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)
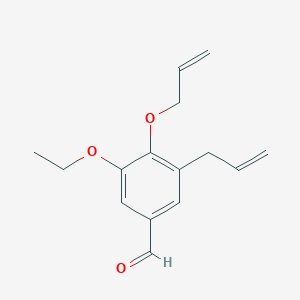
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)
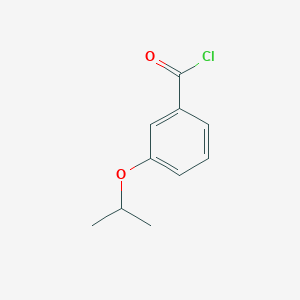
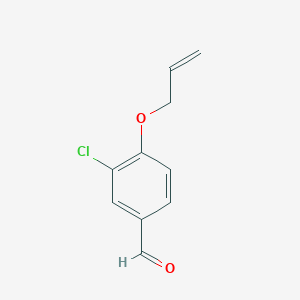
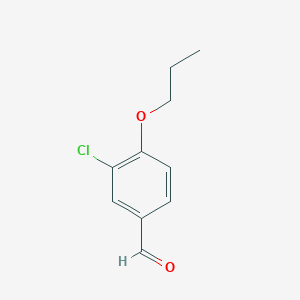
acetic acid](/img/structure/B1275947.png)

